Cas no 117068-07-2 ((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile)

Dimethylamino(1-methyl-1H-pyrrol-2-yl)acetonitrile is a versatile nitrile-based intermediate with applications in organic synthesis and pharmaceutical research. Its pyrrole and dimethylamino functional groups contribute to its reactivity, making it useful in heterocyclic compound formation and as a precursor in medicinal chemistry. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features allow for selective modifications, enabling the synthesis of complex molecules. The presence of both electron-donating and electron-withdrawing groups enhances its utility in nucleophilic and electrophilic reactions. This intermediate is particularly valuable in the development of bioactive compounds, including potential drug candidates, due to its ability to introduce key pharmacophoric elements.
(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile structure
117068-07-2 structure
Product name:(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
CAS No:117068-07-2
MF:C9H13N3
Molecular Weight:163.21962
MDL:MFCD00231710
CID:201764
PubChem ID:2765018

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
    • 1H-Pyrrole-2-acetonitrile,a-(dimethylamino)-1-methyl-
    • 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)-acetonitrile
    • 2-(dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile
    • 1H-Pyrrole-2-acetonitrile,a-(dimethylamino)-1-methyl
    • F2189-0167
    • (dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
    • 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (en)
    • 10G-025
    • 117068-07-2
    • J-506385
    • SB62757
    • DTXSID40377526
    • VU0494873-1
    • CS-0324886
    • 1H-Pyrrole-2-acetonitrile, alpha-(dimethylamino)-1-methyl-
    • MFCD00231710
    • AKOS005069168
    • FT-0679911
    • Ethanone-2-bromo-1-pyrazinyl
    • MDL: MFCD00231710
    • インチ: InChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3
    • InChIKey: JVCIARZKPVHKKX-UHFFFAOYSA-N
    • SMILES: CN(C)C(C#N)C1=CC=CN1C

計算された属性

  • 精确分子量: 163.11100
  • 同位素质量: 164.118772
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.2
  • XLogP3: 0.5

じっけんとくせい

  • 密度みつど: 0.99
  • ゆうかいてん: 39-41°C
  • Boiling Point: 110°C 5mm
  • フラッシュポイント: 108.1°C
  • PSA: 31.96000
  • LogP: 1.15138

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile Security Information

  • HazardClass:IRRITANT

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
10G-025-5MG
2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
10G-025-5G
2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2 >95%
5g
£264.00 2025-02-09
Key Organics Ltd
10G-025-100G
2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2 >95%
100g
£3300.00 2025-02-09
Life Chemicals
F2189-0167-0.25g
(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2 95%+
0.25g
$249.0 2023-09-06
Life Chemicals
F2189-0167-10g
(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2 95%+
10g
$1163.0 2023-09-06
TRC
D182461-1g
2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2
1g
$ 435.00 2022-06-05
Apollo Scientific
OR32037-25g
2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2 95%
25g
£1356.00 2025-02-20
Life Chemicals
F2189-0167-1g
(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2 95%+
1g
$277.0 2023-09-06
abcr
AB158885-10 g
2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile; .
117068-07-2
10 g
€769.30 2023-07-20
Alichem
A109005453-5g
2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
117068-07-2 95%
5g
$470.80 2023-09-04

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile 関連文献

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrileに関する追加情報

Introduction to (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile (CAS No. 117068-07-2)

(Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile, identified by its CAS number 117068-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising a dimethylamino group and a 1-methyl-1H-pyrrol-2-yl substituent attached to an acetonitrile backbone, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.

The< strong>dimethylamino moiety in this molecule contributes to its basicity and solubility characteristics, which are often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability. Meanwhile, the< strong>1-methyl-1H-pyrrol-2-yl group introduces a pyrrole-based scaffold, which is well-documented for its presence in numerous bioactive natural products and drug candidates. Pyrrole derivatives are particularly recognized for their role in modulating various biological pathways, including enzyme inhibition and receptor binding.

In recent years, there has been a surge in research focusing on heterocyclic compounds derived from pyrrole for their potential applications in drug discovery. The< strong>(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile structure represents an intriguing example of how combining different functional groups can yield compounds with enhanced pharmacological properties. Specifically, the acetonitrile group not only serves as a versatile handle for further chemical modifications but also contributes to the compound's overall lipophilicity, a critical parameter in drug design.

One of the most compelling aspects of< strong>(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile is its utility as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to construct intricate scaffolds that mimic the structures of known bioactive agents. For instance, studies have demonstrated its effectiveness in generating derivatives with potential antiviral and anticancer activities. The ability to modify the< strong>dimethylamino and< strong>1-methyl-1H-pyrrol-2-yl portions allows for fine-tuning of physicochemical properties, enabling optimization for specific biological targets.

The pharmaceutical industry has shown particular interest in developing small molecules that can interact with biological macromolecules such as proteins and nucleic acids. The< strong>(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile scaffold provides an excellent platform for designing molecules that can modulate protein-protein interactions or inhibit key enzymes involved in disease pathways. Recent advances in computational chemistry have further facilitated the rational design of derivatives by predicting binding affinities and optimizing molecular interactions.

In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. The unique combination of functional groups makes it a suitable candidate for developing novel polymers or ligands for metal-catalyzed reactions. Furthermore, its structural features suggest potential applications in crop protection agents, where pyrrole derivatives are known to exhibit herbicidal or insecticidal properties.

The synthesis of< strong>(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile typically involves multi-step organic transformations that highlight the compound's synthetic versatility. Key synthetic strategies often include nucleophilic substitution reactions, condensation processes, and protection-deprotection schemes to introduce the desired functional groups at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.

Evaluation of the pharmacokinetic properties of< strong>(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile derivatives has revealed promising results regarding absorption, distribution, metabolism, and excretion (ADME). These studies underscore the importance of optimizing molecular structure to achieve desirable pharmacokinetic profiles. For instance, modifications to the< strong>dimethylamino group can influence solubility and permeability across biological membranes, while alterations to the< strong>1-methyl-1H-pyrrol-2-yl moiety can affect metabolic stability.

The growing body of literature on< strong>(dimethylamino)(1-methyl-1H-pyrrol-2-yI)acetonitrile underscores its significance as a versatile intermediate in modern drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic approaches, this compound is likely to remain a cornerstone in the design of next-generation pharmaceuticals. Its unique structural features and functional diversity make it an indispensable tool for chemists and biologists working at the intersection of chemistry and medicine.

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